
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 368.32 g/mol.
Applications De Recherche Scientifique
Chemical Reactions and Products
The research on compounds structurally related to (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide includes the study of their reactions and the products formed. For example, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate can yield various products such as methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates. The molecular structure of some of these products has been confirmed through X-ray diffraction, indicating the potential for these reactions in synthesizing novel compounds with specific structural features (O'callaghan et al., 1999).
Corrosion Inhibition
Acrylamide derivatives related to (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide have been explored for their corrosion inhibition properties. Specifically, compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions. Their efficacy is highlighted by electrochemical methods such as electrochemical impedance spectroscopy and potentiodynamic polarization, demonstrating these compounds' potential in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Synthesis of Pharmaceutical Intermediates
Compounds structurally similar to (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide are also investigated for their utility in synthesizing pharmaceutical intermediates. For instance, a novel synthesis pathway for the catechol-O-methyltransferase inhibitor entacapone has been developed, starting from precursors like 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide. This method, which involves amine-mediated demethylation, highlights the potential of such compounds in the efficient synthesis of medically relevant molecules (Harisha et al., 2015).
Catalytic Applications
The structural characteristics of compounds akin to (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide lend themselves to catalytic applications. For example, the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride has demonstrated high activity and selectivity in the hydrogenation of phenol derivatives under mild conditions. This catalyst promotes the selective formation of cyclohexanone, an important chemical intermediate, showcasing the potential utility of related compounds in catalysis (Wang et al., 2011).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c17-9-11(7-10-1-3-12(4-2-10)19(23)24)16(22)18-14-6-5-13(20(25)26)8-15(14)21/h1-8,21H,(H,18,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGBZOOTLSRHTP-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

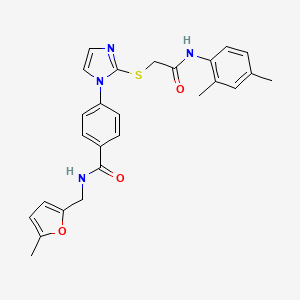

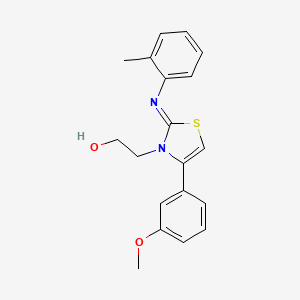
![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)
![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)
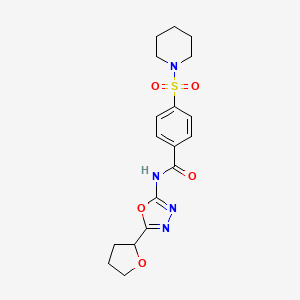

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)
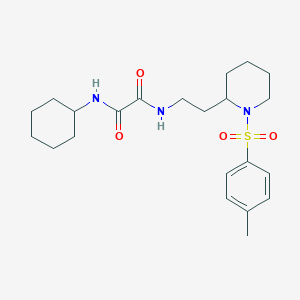

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889598.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)
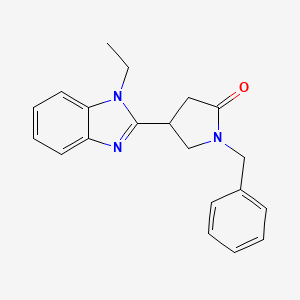
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)